molecular formula C8H23N3Si B1585497 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine CAS No. 29489-57-4

1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

Cat. No. B1585497
CAS RN: 29489-57-4
M. Wt: 189.37 g/mol
InChI Key: FHBURLBCXNMPJX-UHFFFAOYSA-N
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Description

1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (HMTETA) is an organic silane compound that has been studied for its potential applications in a wide range of scientific research. HMTETA is a small molecule with a molecular weight of 219.35 g/mol and is composed of six methyl groups, an ethyl group, and an amino group. HMTETA has a wide range of properties, such as being highly volatile, water insoluble, and thermally stable. HMTETA has been studied for its potential applications in materials science, chemical synthesis, and drug delivery.

Scientific Research Applications

1. Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs

  • Application Summary: This compound is used in the synthesis of N - [2- (Adamantan-2-yl)ethyl]- N ′-R-ureas and -thioureas. The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase (up to 2.5 times), as well as improves their solubility in water .
  • Methods of Application: The synthesis of such ureas or thioureas is based on the use as starting material of previously described 2- (adamantan-2-yl)ethanamine .
  • Results: The displacement of the ethylene bridge from position 1 to position 2 of the adamantane fragment has been found to exert no significant effect on the log P values and melting points of the corresponding ureas .

2. Crosslinking Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications

  • Application Summary: 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) alone, and in combination with N-hydroxysuccinimide (NHS) or sulfoNHS were employed for crosslinking anti-human fetuin A (HFA) antibodies on 3-aminopropyltriethoxysilane (APTES)-functionalized surface plasmon resonance (SPR) gold chip and 96-well microtiter plate .
  • Methods of Application: The more efficient crosslinking of antibodies by EDC to the APTES-functionalized platforms increased the cost-effectiveness and analytical performance of the immunoassays .
  • Results: The SPR immunoassay and sandwich enzyme linked immunosorbent immunoassay (ELISA) for HFA clearly demonstrated that EDC crosslinks anti-HFA antibodies to APTES-functionalized bioanalytical platforms more efficiently than EDC/NHS and EDC/sulfoNHS at a normal pH of 7.4 .

3. Utilization of 3-ethyl-1(N,N-dimethyl)aminopropylcarbodiimide (EDCI)/1-hydroxybenzotriazole (HOBt) as a Polymerizing Agent

  • Application Summary: This compound is used as a polymerizing agent in the synthesis of elastic/plastic protein-based polymers. It was found that 3-ethyl-1(N,N-dimethyl)aminopropylcarbodiimide with 1-hydroxybenzotriazole gave equally good polymers comparable to the conventional p-nitrophenol approach .
  • Methods of Application: The polymerization and characterization of structural and functional properties of poly(Val-Pro-Gly-Val-Gly), which is the most striking repeating sequence in the bovine and porcine elastins, were presented .
  • Results: The polymers obtained by both p-nitrophenol and 3-ethyl-1(N,N-dimethyl)aminopropylcarbodiimide approach were characterized by carbon-13 and proton nuclear magnetic resonance spectroscopy, differential scanning calorimetry, circular dichroism and Fourier transform infrared spectroscopy. These results conclude that poly(Val-Pro-Gly-Val-Gly) obtained by both methods were identical in all respects of physical and chemical properties .

4. Insights into the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)-induced Gelation of Fully Carboxylated Collagen

  • Application Summary: This compound is used to induce the gelation of fully carboxylated collagen for the fabrication of hydrogels with enhanced mechanical properties .
  • Methods of Application: 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) was used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol .
  • Results: The elastic modulus (G’) of SCol hydrogels was improved to 310 Pa, which was higher than that of the collagen hydrogel (20 Pa). The transmittance, porosity, and water content of the SCol hydrogel were studied. Additionally, the cytocompatibility of the SCol hydrogel was explored using CCK8 colorimetry and confocal microscopy .

5. Efficient Amide Formation from Arylamines and Esters

  • Application Summary: This compound is used in the efficient and selective preparation of amides from arylamines and esters. A large number of arylamines were successfully acylated to the corresponding amides in high yields and short reaction times .
  • Methods of Application: The reaction was promoted by AlCl3/Et3N pair under mild conditions .
  • Results: For instance, a 94% yield of p-bromoacetanilide was obtained from p-bromoaniline and ethyl acetate in 10 min at room temperature .

6. Synthesis of N,N′-Disubstituted Ureas and Their Isosteric Analogs

  • Application Summary: This compound is used in the synthesis of N-[2-(Adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas, which are potential precursors to new antiviral agents .
  • Methods of Application: The synthesis is based on the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates .
  • Results: The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase (up to 2.5 times), as well as improves their solubility in water .

properties

IUPAC Name

N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBURLBCXNMPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952004
Record name 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

CAS RN

29489-57-4
Record name Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out as in Example 3; however, the acetylene pressure was increased to 150 psig and the reaction temperature was maintained at 240° C. Vinyltris(dimethylamino)silane was the single major product at a yield of 85% theoretical. Ethyltris(dimethylamino)silane and 1,2-bis(trisdimethylamino)silylethane were also formed, each in approximately a 2 to 3% yield. Vinyltris(dimethylamino)silane was also formed in approximately 10% yield.
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Synthesis routes and methods II

Procedure details

A two liter stirred batch reactor was purged with nitrogen gas and thereafter charged with 840 g (5.22 moles) of tris(dimethylamino)silane and 5 ppm hexachloroplatinic acid. The reactor was then pressurized to approximately 5 psig with nitrogen gas and heated to approximately 250° C. The acetylene inlet feed was started and maintained at 100 psig. The reaction temperature was maintained at 250° C. After four hours the acetylene flow was stopped, the reaction mix cooled and the reaction products analyzed. Vinyltris(dimethyl)amino)silane was the single major product at 90% of theoretical. Ethyltris(dimethylamino)silane and 1,2-bis(trisdimethylamino)silylethane by-products were formed in amounts less than 0.5% each. Vinyltris(dimethylamino)silane polymer was also formed in an amount of 7-8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Reactant of Route 2
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Reactant of Route 3
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Reactant of Route 4
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Reactant of Route 5
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Reactant of Route 6
1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

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